

physiological changes during a marathon

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An In-depth Technical Guide on the Physiological Changes During a **Marathon**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marathon running, a grueling endurance event spanning 42.195 kilometers, pushes the human body to its physiological limits. The sustained, high-intensity exertion triggers a cascade of intricate and systemic changes across multiple organ systems. Understanding these adaptations and responses at a molecular and cellular level is paramount for researchers in exercise physiology, sports medicine, and pharmacology. This technical guide provides a comprehensive overview of the core physiological changes observed during a **marathon**, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for scientists and professionals in drug development seeking to understand the physiological stresses of endurance exercise and identify potential therapeutic targets for enhancing performance, accelerating recovery, and mitigating exercise-induced organ damage.

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Cardiovascular System

The cardiovascular system undergoes significant stress during a **marathon** to meet the dramatically increased oxygen demand of the working muscles.

Physiological Changes

Marathon running induces acute and, with chronic training, long-term adaptations in the cardiovascular system. Acutely, there is a substantial increase in cardiac output, driven by elevations in both heart rate and stroke volume. However, prolonged exercise can lead to a phenomenon known as "cardiac fatigue," characterized by a temporary reduction in the functional capacity of the heart, particularly the right ventricle.^[1] This is often accompanied by the release of cardiac biomarkers, indicating transient myocardial stress.^[1]

Long-term **marathon** training leads to cardiac remodeling, often termed "athlete's heart," which includes an increase in the dimensions of the left and right ventricles and atria.^[2]

Table 1.1: Cardiovascular Hemodynamic Changes During a **Marathon**

Parameter	Pre-Race	During Race (Steady State)	Post-Race (Immediate)	Reference
Heart Rate (% of Max)	-	87.0 ± 1.6	-	[3]
Stroke Volume (% of Max)	-	77.2 ± 2.6	-	[3]
Cardiac Output (% of Max)	-	68.7 ± 2.8	-	[3]
Resting Cardiac Output (L/min)	5.4 ± 1.8	-	6.3 ± 1.7	[1]
Right Atrial Volume Index (ml/m ²)	46.7 ± 14.4	-	57.0 ± 14.5	[1]
Right Ventricular End-Systolic Volume Index (ml/m ²)	47.4 ± 11.2	-	57.0 ± 14.6	[1]
Right Ventricular Ejection Fraction (%)	53.6 ± 7.1	-	45.5 ± 8.5	[1]
Left Ventricular Ejection Fraction (%)	57.7 ± 4.1	-	58.7 ± 4.3	[1]

Table 1.2: Cardiac Biomarker Changes Post-Marathon

Biomarker	Pre-Race	Post-Race (Immediate)	Reference
Cardiac Troponin I (ng/ml)	0.03 ± 0.003	0.20 ± 0.30	[1]
B-type Natriuretic Peptide (pg/ml)	<10	Increased (P < 0.0001)	[1]

Experimental Protocols

Measurement of Cardiac Output, Stroke Volume, and Heart Rate:

- Methodology: An incremental running test on a treadmill is performed until volitional exhaustion to determine maximal heart rate (HRmax) and maximal stroke volume (SVmax). [3] During the **marathon**, heart rate is continuously monitored using a heart rate monitor. Stroke volume and cardiac output during the race can be estimated using non-invasive methods.
- Protocol:
 - Pre-race laboratory testing: Subjects perform a graded exercise test on a treadmill, starting at a speed of 8 km/h and increasing by 1 km/h every 3 minutes until exhaustion.[3] Oxygen uptake, heart rate, and stroke volume are measured continuously.
 - In-race measurements: Heart rate is recorded throughout the **marathon** using portable heart rate monitors.

Cardiovascular Magnetic Resonance (CMR) Imaging:

- Methodology: CMR is used to assess cardiac morphology and function, including ventricular volumes, ejection fraction, and myocardial tissue characteristics.
- Protocol:
 - Subjects undergo CMR scans 4 weeks before and immediately after the **marathon**.[1]

- Standardized imaging protocols are used to acquire cine images in short-axis and long-axis views to quantify left and right ventricular volumes and ejection fractions.[4]
- Late gadolinium enhancement imaging is performed to assess for myocardial fibrosis or scarring.[1]

Blood Biomarker Analysis:

- Methodology: Venous blood samples are collected to measure the concentrations of cardiac biomarkers.
- Protocol:
 - Blood samples are drawn from an antecubital vein before the race and immediately after finishing.[1]
 - Samples are centrifuged, and the plasma or serum is stored at -80°C until analysis.
 - Cardiac troponin I and B-type natriuretic peptide levels are quantified using commercially available immunoassays.[1]

Signaling Pathways

While the acute release of cardiac biomarkers suggests some level of myocardial stress, the underlying signaling pathways are complex and not fully elucidated. It is hypothesized that a combination of factors, including increased wall stress, altered fuel metabolism, and systemic inflammation, contribute to these transient changes.

Metabolic System

Marathon running imposes an immense metabolic challenge, requiring the efficient and sustained production of ATP to fuel muscle contraction for an extended period.

Physiological Changes

The primary fuels for **marathon** running are carbohydrates (stored as glycogen in muscles and the liver) and fats (stored as triglycerides in adipose tissue and intramuscularly). The relative contribution of these fuels depends on exercise intensity and duration, as well as the

individual's training status and diet. As the **marathon** progresses, muscle glycogen stores become progressively depleted, leading to an increased reliance on fat oxidation.^[5] This metabolic shift is a key adaptation to endurance training. The depletion of glycogen is a major factor contributing to fatigue, often referred to as "hitting the wall."^[6]

Table 2.1: Metabolic Marker Changes During and After a **Marathon**

Biomarker	Pre-Race	Post-Race (Immediate)	24h Post-Race	Reference
Serum Glucose (mg/dL)	-	Increased	-	[7]
Blood Lactate (mmol/L)	-	Increased	-	[7]
Serum Free Fatty Acids (mmol/L)	-	Increased	-	[7]
Serum Glycerol (μ mol/L)	-	Increased	-	[7]
Pyruvic Acid (μ mol/L)	-	Increased	-	[7]
Malic Acid (μ mol/L)	-	Increased	-	[7]
cis-Aconitic Acid (μ mol/L)	-	Increased	-	[7]
Alanine (μ mol/L)	-	Increased	-	[7]
L-Tyrosine (μ mol/L)	-	Increased	-	[7]
Phenylalanine (μ mol/L)	-	Increased	-	[7]
Serine (μ mol/L)	-	Decreased	-	[7]
Valine (μ mol/L)	-	Decreased	-	[7]
Asparagine (μ mol/L)	-	Decreased	-	[7]

Experimental Protocols

Muscle Glycogen Measurement:

- Methodology: The gold standard for measuring muscle glycogen content is the needle biopsy technique.[\[8\]](#) Non-invasive methods like ¹³C magnetic resonance spectroscopy (MRS) and ultrasound are also being developed and validated.[\[8\]\[9\]](#)
- Protocol (Needle Biopsy):
 - A small incision is made in the skin and fascia overlying the vastus lateralis muscle under local anesthesia.
 - A specialized biopsy needle is inserted into the muscle to obtain a small tissue sample (20-100 mg).[\[10\]](#)
 - The muscle sample is immediately frozen in liquid nitrogen and stored at -80°C.
 - Glycogen content is determined biochemically by measuring the amount of glucose released after acid hydrolysis.[\[10\]](#)

Metabolomics Analysis:

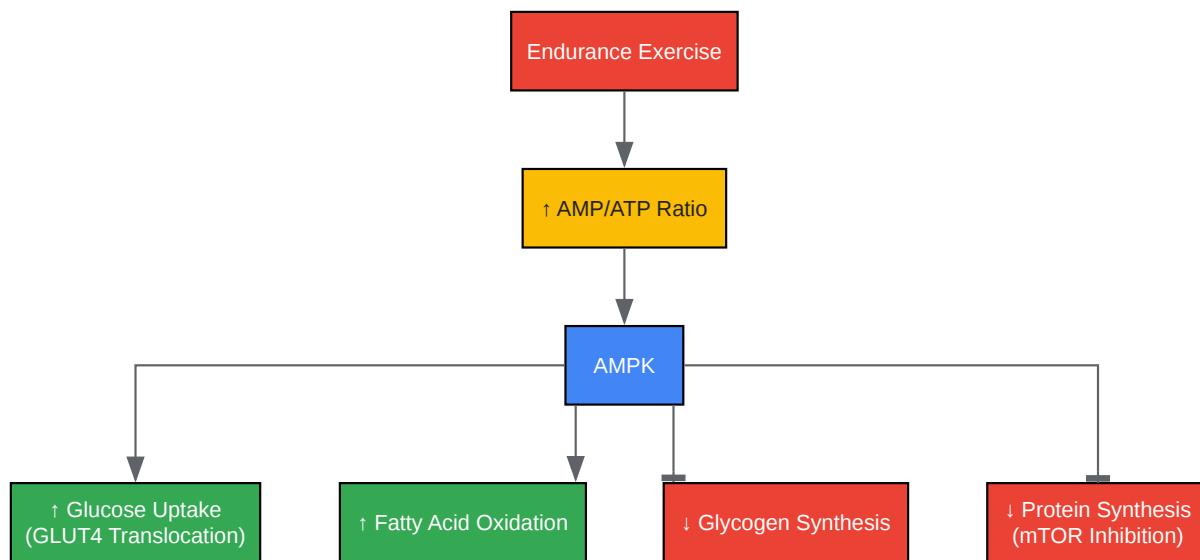
- Methodology: Untargeted liquid chromatography-mass spectrometry (LC/MS)-based metabolomics can be used to identify and quantify a wide range of metabolites in blood samples.[\[11\]](#)
- Protocol:
 - Blood samples are collected before and after the **marathon**.
 - Serum or plasma is separated and stored at -80°C.
 - Metabolites are extracted and analyzed using an LC/MS platform.
 - Statistical analysis is performed to identify significant changes in metabolite concentrations.[\[11\]](#)

Signaling Pathways

Several key signaling pathways are activated during a **marathon** to regulate fuel metabolism and promote long-term adaptations.

AMP-activated Protein Kinase (AMPK) Signaling:

AMPK acts as a cellular energy sensor.^[12] During exercise, the ratio of AMP/ATP increases, which allosterically activates AMPK.^[13] Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.

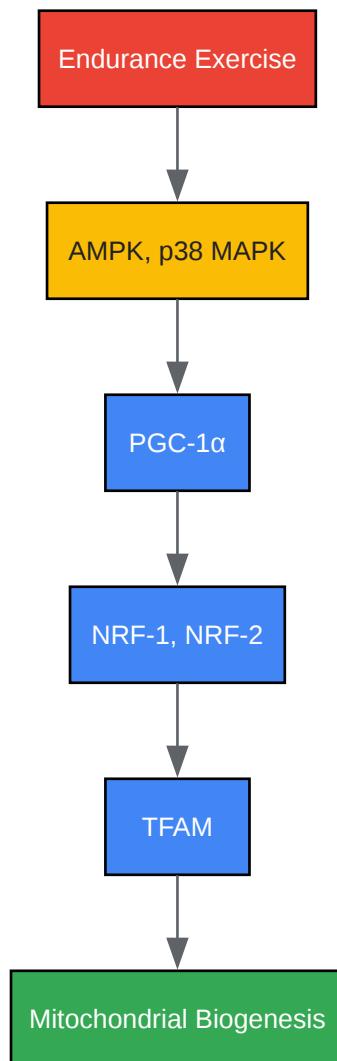


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Caption: AMPK signaling pathway activated by endurance exercise.

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1 α) Signaling:

PGC-1 α is a master regulator of mitochondrial biogenesis.^[14] Its expression is induced by endurance exercise and it coactivates nuclear respiratory factors (NRFs) and other transcription factors to promote the synthesis of mitochondrial proteins.



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Caption: PGC-1 α signaling pathway leading to mitochondrial biogenesis.

Thermoregulatory System

Maintaining a stable core body temperature is a critical challenge during a **marathon**, as metabolic heat production can far exceed the body's capacity for heat dissipation.

Physiological Changes

The primary mechanism for heat dissipation during running is the evaporation of sweat.^[4] **Marathon** runners can lose significant amounts of fluid through sweating, with sweat rates varying depending on environmental conditions, exercise intensity, and individual

characteristics.[\[15\]](#) Failure to adequately dissipate heat can lead to a dangerous rise in core body temperature (hyperthermia), which can impair performance and pose a serious health risk.

Table 3.1: Thermoregulatory Responses to **Marathon** Running

Parameter	Condition	Value	Reference
Sweat Rate	Moderate Exercise	0.5 - 2.0 L/h	[15]
High Sweat Rate (Alberto Salazar, 1984 Olympics)	Hot and Humid	3.7 L/h	[15]
Core Body Temperature	-	Can exceed 40°C	[12]

Experimental Protocols

Sweat Rate Measurement:

- Methodology: The whole-body washdown technique is considered the gold standard for measuring sweat rate and electrolyte loss.[\[16\]](#) A simpler and more practical field method involves measuring changes in body mass.[\[17\]](#)
- Protocol (Whole-Body Washdown):
 - The subject and exercise equipment are thoroughly washed with deionized water and dried before exercise.[\[16\]](#)
 - The subject exercises in a plastic chamber that allows for the collection of all sweat.
 - After exercise, the subject and equipment are washed down with a solution containing a non-absorbable marker.[\[16\]](#)
 - The total volume of collected fluid and the concentration of the marker are used to calculate the total sweat volume.[\[16\]](#)

Core Body Temperature Measurement:

- Methodology: Ingestible telemetric temperature sensors are a reliable and non-invasive method for measuring core body temperature during exercise. Rectal probes are another accurate but more invasive method.
- Protocol (Ingestible Sensor):
 - The subject ingests a small, disposable temperature sensor several hours before the **marathon**.
 - The sensor transmits core body temperature data to an external recorder throughout the race.

Musculoskeletal System

The repetitive, high-impact nature of **marathon** running places enormous stress on the musculoskeletal system, leading to muscle damage, inflammation, and an increased risk of injury.

Physiological Changes

Prolonged running causes microscopic damage to muscle fibers, leading to the release of intracellular proteins, such as creatine kinase (CK) and myoglobin, into the bloodstream.[1] This exercise-induced muscle damage is a key stimulus for muscle repair and adaptation. However, excessive damage can lead to delayed onset muscle soreness (DOMS) and impair subsequent performance. The most common musculoskeletal injuries in **marathon** runners are overuse injuries affecting the lower extremities.[3]

Table 4.1: Musculoskeletal Damage Markers Post-**Marathon**

Biomarker	Pre-Race	24h Post-Race	Reference
Serum Creatine Kinase (U/L)	< 100 (normal)	Can be > 2000	[1] [14]
Serum Creatine Kinase (U/L) - Statin Users	133 ± 15	1104 ± 150	[14]
Serum Creatine Kinase (U/L) - Controls	125 ± 12	813 ± 137	[14]
Serum Aldolase (U/L)	5.9 ± 1.7	15.2 ± 5.0	[1]

Experimental Protocols

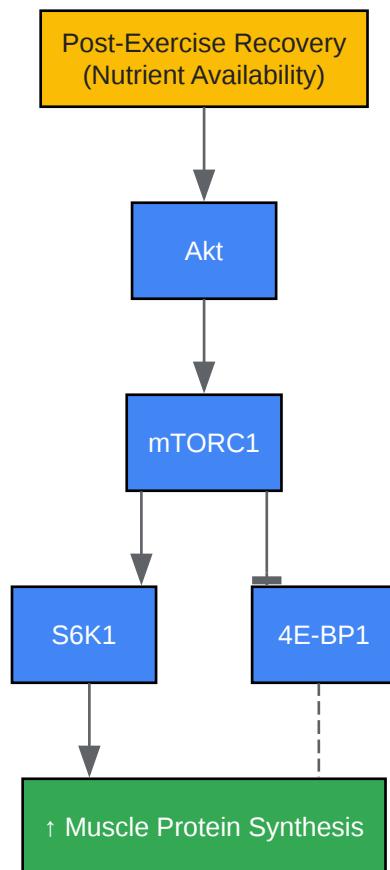
Creatine Kinase (CK) Measurement:

- Methodology: Serum CK activity is measured using a kinetic UV method.[\[1\]](#)
- Protocol:
 - Blood samples are collected before and at various time points after the **marathon** (e.g., immediately, 24 hours).
 - Serum is separated and stored at -80°C.
 - CK activity is determined using a commercially available assay kit and a kinetic enzyme analyzer.[\[18\]](#)

Signaling Pathways

Mammalian Target of Rapamycin (mTOR) Signaling:

The mTOR signaling pathway is a crucial regulator of muscle protein synthesis and hypertrophy.[\[19\]](#) While endurance exercise can transiently inhibit mTOR signaling via AMPK, the post-exercise recovery period is associated with an increase in mTOR activity, contributing to muscle repair and adaptation.[\[2\]](#)



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Caption: mTOR signaling pathway in post-exercise muscle protein synthesis.

Endocrine System

The endocrine system plays a pivotal role in regulating the body's response to the stress of **marathon** running, orchestrating changes in metabolism, fluid balance, and the inflammatory response.

Physiological Changes

Marathon running elicits a significant stress hormone response, characterized by a marked increase in cortisol and a decrease in testosterone.^{[2][12]} This hormonal milieu favors catabolism, promoting the breakdown of stored fuels to meet the high energy demands of exercise.

Table 5.1: Endocrine Hormone Changes Post-**Marathon**

Hormone	Pre-Race	Post-Race (Immediate)	24h Post-Race	Reference
Serum Cortisol	Baseline	Increased	Decreased to normal	[2][12]
Serum Testosterone	Baseline	Decreased	Partial Recovery	[2][12]
Serum Free Testosterone	Baseline	Partial Recovery	-	[2][12]

Experimental Protocols

Hormone Measurement:

- Methodology: Serum concentrations of cortisol and testosterone are typically measured using radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][20]
- Protocol:
 - Blood samples are collected at baseline, immediately after the **marathon**, and during recovery.[2][12]
 - Serum is separated and stored at -80°C.
 - Hormone concentrations are quantified using validated assay methods.

Renal System

The kidneys are subjected to considerable stress during a **marathon** due to reduced blood flow, dehydration, and the filtration of metabolic byproducts and muscle breakdown products.

Physiological Changes

A significant percentage of **marathon** runners experience a transient decline in kidney function, with some meeting the criteria for acute kidney injury (AKI).[21] This is evidenced by a rise in serum creatinine and the appearance of urinary biomarkers of kidney damage, such as

neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1).[\[18\]](#)[\[21\]](#) These changes are generally reversible within 24-48 hours.

Table 6.1: Renal Function and Injury Markers Post-Marathon

Biomarker	Pre-Race	Post-Race (Immediate)	24h Post-Race	Reference
Serum				
Creatinine (mg/dL)	0.81 (0.76-0.95)	1.28 (1.09-1.54)	0.90 (0.80-0.90)	[22]
Serum Cystatin C (mg/L)	0.8 ± 0.1	1.0 ± 0.2	-	[4]
Urine NGAL (ng/mL)	8.2 ± 4.0	47.0 ± 28.6	10.6 ± 7.2	[18]
Urine KIM-1 (ng/mL)	2.6 ± 1.6	3.5 ± 1.6	2.7 ± 1.6	[18]

Experimental Protocols

Renal Biomarker Measurement:

- Methodology: Serum and urine samples are analyzed for biomarkers of renal function and injury.
- Protocol:
 - Blood and urine samples are collected before, immediately after, and 24 hours after the marathon.[\[18\]](#)
 - Serum creatinine and cystatin C are measured using standard clinical chemistry analyzers.
 - Urine NGAL and KIM-1 concentrations are quantified using enzyme-linked immunosorbent assays (ELISAs).[\[23\]](#)

Immune System

Prolonged, strenuous exercise like a **marathon** has a profound but transient effect on the immune system, leading to a temporary window of immunosuppression.

Physiological Changes

Immediately after a **marathon**, there is a significant increase in circulating leukocytes, particularly neutrophils, and a decrease in lymphocytes.[24][25] There is also a marked inflammatory response, with a surge in both pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10, IL-1ra) cytokines.[8][26] This period of altered immune function, often termed the "open window," may increase susceptibility to upper respiratory tract infections in the days following a **marathon**.[27]

Table 7.1: Immune Cell Changes Post-Marathon

Cell Type	Pre-Race	Post-Race (Immediate)	1.5h Post-Race	Reference
Total Leukocytes	Baseline	Increased	Increased	[17]
Neutrophils	Baseline	Increased	Increased	[24]
Lymphocytes	Baseline	Decreased	Decreased	[24]
Monocytes	Baseline	Decreased	-	[24]
Eosinophils	Baseline	Decreased	-	[24]

Table 7.2: Cytokine Changes Post-Marathon

Cytokine	Pre-Race (pg/ml)	Post-Race (pg/ml)	1.5h Post-Race (pg/ml)	Reference
IL-6	0.30 ± 0.06	0.45 ± 0.04	0.30 ± 0.06	[26]
IL-10	Low	Increased	Increased	[8][26]
IL-1ra	Low	Increased	Increased	[8][26]
IL-8	Low	Increased	Increased	[8][26]
TNF-α	Low	No significant change	-	[26]

Experimental Protocols

Leukocyte Counting:

- Methodology: Complete blood counts (CBC) with differential are performed using automated hematology analyzers.
- Protocol:
 - Whole blood samples are collected in EDTA-containing tubes before and after the **marathon**.
 - Samples are analyzed within a few hours of collection to ensure cell viability.

Cytokine Measurement:

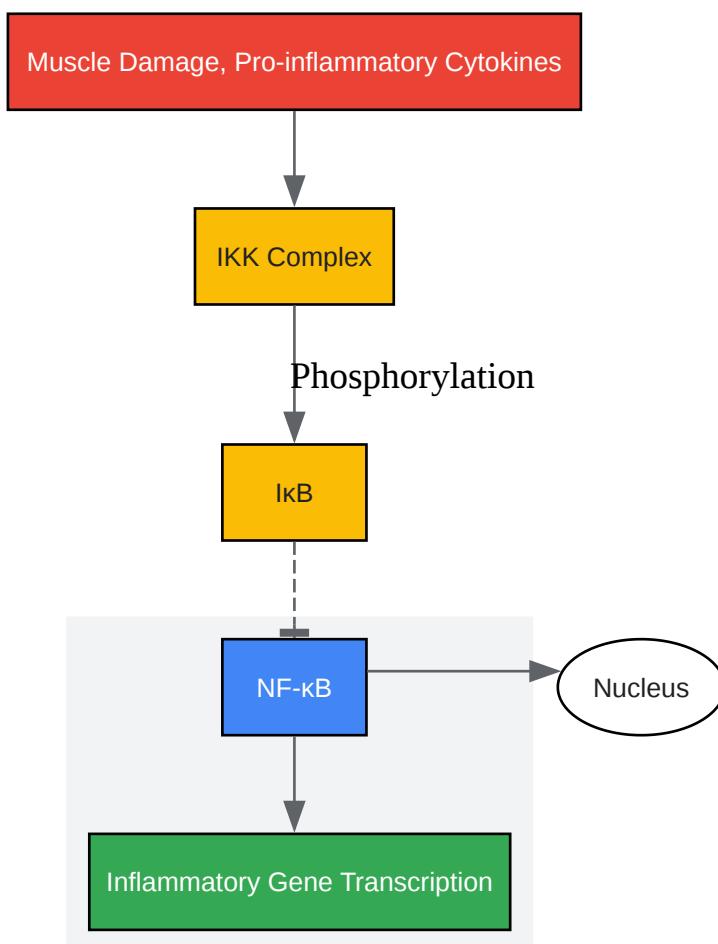
- Methodology: Plasma concentrations of cytokines are measured using multiplex bead-based immunoassays (e.g., Luminex) or ELISAs.[23][28]
- Protocol:
 - Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
 - Plasma is separated by centrifugation and stored at -80°C.

- Cytokine levels are quantified using commercially available multiplex assay kits according to the manufacturer's instructions.[29]

Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB signaling pathway is a key regulator of inflammation.[30] Exercise-induced muscle damage and the release of pro-inflammatory cytokines can activate the NF-κB pathway, leading to the transcription of genes involved in the inflammatory response.



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Caption: NF-κB signaling pathway in the inflammatory response to exercise.

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